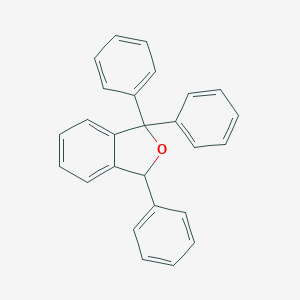

Phthalan, 1,1,3-triphenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phthalan, 1,1,3-triphenyl-, also known as Phthalan, 1,1,3-triphenyl-, is a useful research compound. Its molecular formula is C26H20O and its molecular weight is 348.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phthalan, 1,1,3-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalan, 1,1,3-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

[2+2+2] Cycloaddition with 1,6-Diynes

1,1,3-Triphenylphthalan derivatives are synthesized via transition-metal-catalyzed [2+2+2] cycloaddition between 1,6-diynes and alkynes (Scheme 1) . Key catalysts include:

| Catalyst System | Substrate | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Cp*Ru(cod)Cl | CF₃-substituted alkynes | 70–75 | >90% | |

| Rh(cod)₂BF₄/BINAP | MIDA boronate alkynes | 53–64 | 85% | |

| Co-MOF-10/dppp/Zn | Phenylacetylene | 84 | 95% |

Mechanistic Insights :

-

Ruthenium and rhodium catalysts promote oxidative cyclization, forming a metallacycle intermediate that undergoes reductive elimination .

-

Cobalt-MOF systems enhance regioselectivity via confined pore structures .

Palladium-Catalyzed Tandem Reactions

A Pd-catalyzed four-step sequence enables efficient synthesis of phthalan derivatives (Scheme 2) :

-

Hydroalkynylation : Pd(0) mediates alkyne addition to bromoenyne.

-

Isomerization : Conversion to ene-vinylallene intermediate.

-

Diels-Alder Cycloaddition : Intramolecular [4+2] cyclization.

-

Aromatization : C–C bond migration via β-hydride elimination.

Key Data :

Side Reactions in Cobalt-Mediated Systems

Phthalan derivatives form as byproducts during Co(OAc)₂-catalyzed intramolecular Diels-Alder reactions of dienynes (Scheme 3) :

| Substrate | Primary Product (Yield) | Phthalan Byproduct (Yield) | Conditions |

|---|---|---|---|

| Dienyne 40 | Tetrahydroisobenzofuran 41 (62%) | Phthalan 42 (18%) | Co(OAc)₂, ZnI₂, 80°C |

Notable Observation : ZnI₂ activates the cobalt catalyst, enabling competing pathways .

Domino Carbopalladation Strategy

A Pd-mediated domino process synthesizes 4,5,6-triphenyl-1,3-dihydroisobenzofurans (Scheme 4) :

-

Oxidative Addition : Pd(0) inserts into sp² C–Br bond.

-

Carbopalladation : Intramolecular attack on alkyne.

-

Electrocyclization : 6π-process forms aromatic ring.

Experimental Highlights :

Stability and Decomposition Pathways

1,1,3-Triphenylphthalan exhibits moderate thermal stability but undergoes retro-Diels-Alder decomposition above 200°C . Mass spectrometry (GC-MS) data reveals dominant fragments at m/z 271 (base peak), 193, and 165, corresponding to sequential phenyl group losses .

特性

CAS番号 |

15115-65-8 |

|---|---|

分子式 |

C26H20O |

分子量 |

348.4 g/mol |

IUPAC名 |

1,3,3-triphenyl-1H-2-benzofuran |

InChI |

InChI=1S/C26H20O/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |

InChIキー |

AWCOLNDIUXTEPJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |

正規SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |

同義語 |

1,1,3-Triphenyl-1,3-dihydroisobenzofuran |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。